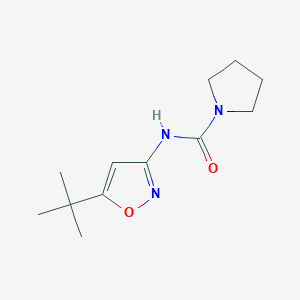
N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide, abbreviated as NBOA, is a synthetic compound that has recently been studied for its potential to be used in a variety of scientific research applications. NBOA is a derivative of pyrrolidine, a cyclic amine, and is composed of a five-membered ring with an oxazole group attached to the nitrogen atom. It has been found to have a number of biochemical and physiological effects, and is being studied for its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
NBOA has been found to have a wide range of scientific research applications. It has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug discovery and development. It has also been studied for its ability to inhibit the activity of enzymes involved in the regulation of gene expression, making it a potential tool for gene therapy. Additionally, NBOA has been studied for its potential use in cancer therapy and for its potential to be used as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of NBOA is not yet fully understood. However, it is believed that NBOA binds to enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to a number of biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects
NBOA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug discovery and development. Additionally, NBOA has been found to inhibit the activity of enzymes involved in the regulation of gene expression, making it a potential tool for gene therapy. Furthermore, NBOA has been found to have anti-inflammatory effects and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBOA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is non-toxic and has a low solubility in water, making it easy to use and handle in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, NBOA has a short half-life and is rapidly metabolized, meaning that it must be used quickly after synthesis. Additionally, its mechanism of action is not fully understood, making it difficult to predict the effects of its use in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the study of NBOA. One potential direction is to further study its mechanism of action, in order to better understand its effects in laboratory experiments. Additionally, further research could be done to explore the potential use of NBOA in drug discovery and development, as well as its potential use in cancer therapy and gene therapy. Finally, further research could be done to explore the potential use of NBOA as an anti-inflammatory agent.
Métodos De Síntesis
NBOA is synthesized by a two-step process. The first step involves the reaction of pyrrolidine with 5-tert-butyl-1,2-oxazole-3-carboxylic acid to form the intermediate 5-tert-butyl-1,2-oxazole-3-yl pyrrolidine-1-carboxylic acid. This intermediate is then reacted with an amine to form NBOA.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)9-8-10(14-17-9)13-11(16)15-6-4-5-7-15/h8H,4-7H2,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODMUCXIUFMMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742390 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
CAS RN |
55808-87-2 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
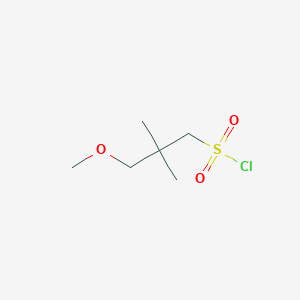
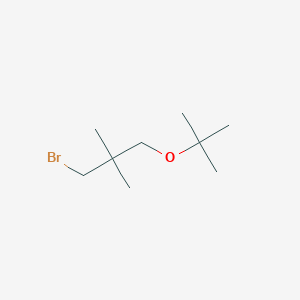
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

amine hydrochloride](/img/structure/B6616891.png)

![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
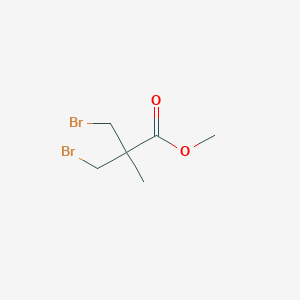
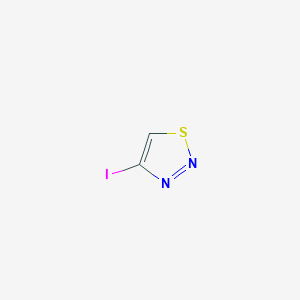
![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)
![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)
